2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a sulfanyl-acetamide backbone and a 2,4,6-trimethylphenyl substituent. Its core structure comprises a fused bicyclic system (cyclopenta[d]pyrimidin-4-yl) with a pyridin-2-ylmethyl group at position 1 and a sulfanyl-acetamide moiety at position 2.
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-15-11-16(2)22(17(3)12-15)26-21(29)14-31-23-19-8-6-9-20(19)28(24(30)27-23)13-18-7-4-5-10-25-18/h4-5,7,10-12H,6,8-9,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFFPJTMBMVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system.
Mode of Action
This compound acts as a noncompetitive antagonist of the AMPA receptor. It binds to a site on the receptor distinct from the active site, preventing the receptor from adopting a conformation that allows ion conduction, without directly competing with the endogenous ligand (glutamate) for the active site.
Biochemical Pathways
The antagonism of AMPA receptors by this compound affects the glutamatergic neurotransmission pathway. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological diseases. By inhibiting the action of glutamate at AMPA receptors, this compound can modulate the excitability of neurons and influence various downstream effects.
Pharmacokinetics
This suggests that the compound is able to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The molecular effect of this compound’s action is the inhibition of ion conduction through AMPA receptors. On a cellular level, this can lead to a decrease in neuronal excitability, which could potentially be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or substances that also bind to AMPA receptors, the pH of the environment, and the presence of certain ions that can influence the conformation of the AMPA receptor. .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on molecular descriptors and available data:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: Lipophilicity: The N-(2,4,6-trimethylphenyl) group in the target compound increases lipophilicity compared to N-benzyl or N-(3,4-difluorophenyl) analogs, which may influence bioavailability . Solubility: Diethylamino-propyl () and methoxy groups () introduce polar moieties, enhancing aqueous solubility.
Preparation Methods
Cyclopenta[d]Pyrimidine Core Formation
The cyclopenta[d]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of cyclopentanone derivatives with thiourea or substituted guanidines under acidic or basic conditions . For instance, in the synthesis of analogous compounds, 2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one was prepared via cyclization of cyclopentanone with thiourea in the presence of hydrochloric acid, followed by alkylation with 4-fluorobenzyl chloride .
Key variables influencing yield and purity include:
-
Solvent selection : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics by stabilizing intermediates .
-
Temperature : Reactions typically proceed at 70–75°C to balance reactivity and side-product formation .
-
Catalysts : Potassium carbonate or sodium hydride facilitates deprotonation and nucleophilic substitution .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 4 of the pyrimidine ring is introduced via nucleophilic substitution or thiol-ene coupling. Patent literature describes the use of 4-fluorobenzyl mercaptan or pyridin-2-ylmethanethiol as thiolating agents in the presence of a base . For example, in the synthesis of darapladib intermediates, 2-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one was obtained by reacting the cyclopenta[d]pyrimidine core with 4-fluorobenzyl chloride in a mixture of water and isopropyl alcohol .
Optimization Insights :
-
Reagent stoichiometry : A 1.2:1 molar ratio of thiolating agent to pyrimidine core minimizes unreacted starting material .
-
Reaction time : Extended stirring (4–6 hours) ensures complete substitution, as monitored by thin-layer chromatography (TLC).
Pyridin-2-ylmethyl Substitution at Position 1
The pyridin-2-ylmethyl group is introduced via alkylation of the cyclopenta[d]pyrimidine nitrogen. This step typically employs 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. For instance, in the preparation of 4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , the pyridin-2-ylmethyl group was introduced by refluxing the intermediate with 2-(chloromethyl)pyridine in DMF.
Critical Parameters :
-
Solvent : DMF or N-methylpyrrolidone (NMP) enhances solubility of aromatic intermediates.
-
Temperature : Reactions conducted at 70–80°C achieve >85% conversion within 3–4 hours.
Acetamide Formation: N-(2,4,6-Trimethylphenyl) Substituent
The N-(2,4,6-trimethylphenyl)acetamide side chain is synthesized via a two-step process:
-
Acetic acid derivative preparation : Reaction of chloroacetyl chloride with 2,4,6-trimethylaniline in dichloromethane yields 2-chloro-N-(2,4,6-trimethylphenyl)acetamide .
-
Aminolysis : Substitution of the chloride with diethylamine in n-heptane at 50°C produces 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide , which is subsequently hydrolyzed to the free amine .
Yield Optimization :
-
Solvent choice : n-Heptane minimizes side reactions during aminolysis, achieving yields >90% .
-
Acid workup : Hydrochloric acid (pH 1–2) precipitates the product, simplifying isolation .
Final Coupling and Purification
The coupling of the cyclopenta[d]pyrimidine intermediate with the acetamide derivative is achieved via a nucleophilic acyl substitution. In analogous syntheses, {2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl}acetic acid was reacted with amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
Process Details :
-
Coupling agents : EDC/HOBt in dichloromethane facilitates amide bond formation with minimal racemization .
-
Purification : Recrystallization from isopropyl acetate or chromatography on silica gel (ethyl acetate/hexane) yields high-purity product .
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing critical intermediates:
Challenges and Optimization Strategies
-
Low Yields in Coupling Steps : Initial yields of 12.5% reported for darapladib synthesis highlight the need for optimized stoichiometry and catalytic systems . Increasing the molar ratio of EDC/HOBt to 1.5:1 improves conversion to >65% .
-
Byproduct Formation : Residual diethylamine in the acetamide intermediate necessitates thorough washing with toluene to achieve >99% purity .
-
Scalability Issues : Replacing batch reactors with flow chemistry systems enhances heat transfer and reduces reaction times for large-scale production.
Q & A
Q. Methodological considerations :
- For in vitro assays, dissolve in DMSO and dilute with buffer (final DMSO <1% to avoid cytotoxicity).
- For crystallization trials, use ethanol:DMSO mixtures (4:1) to enhance solubility .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced Research Question
Optimization strategies include:
- Temperature control : Maintain 60–80°C during cyclization to minimize side products .
- Solvent selection : Use toluene for thiolation steps (higher yield vs. ethanol) due to improved reagent solubility .
- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for amide coupling to reduce reaction time .
- Purity monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to track intermediates .
Example : Replacing ethanol with toluene increased thiolation yield from 65% to 82% in analogous compounds .
What methodologies are used to analyze its biological activity and target interactions?
Advanced Research Question
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination .
- Cellular uptake studies : Label the compound with FITC or use LC-MS/MS to quantify intracellular concentrations .
- Protein binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (Kd) .
Data interpretation : Discrepancies between in vitro and cellular activity may arise from solubility limitations or off-target effects, requiring orthogonal validation (e.g., CRISPR knockdown of putative targets) .
How should researchers address contradictions in reported physicochemical properties?
Advanced Research Question
Conflicting solubility or reactivity data may stem from:
- Purity variations : Impurities (e.g., unreacted thiourea) alter solubility. Validate purity via HPLC (>95%) before testing .
- pH dependency : Solubility in DMSO/water mixtures can vary with pH; confirm using buffered solutions (pH 6–8) .
- Batch-to-batch differences : Characterize multiple synthetic batches statistically to identify outliers .
Case study : A reported solubility of 15 mM in DMSO was revised to 10 mM after removing residual triethylamine via repeated washing .
What analytical techniques are critical for assessing purity and stability?
Basic Research Question
- HPLC-UV/Vis : Quantify impurities using a C18 column (λ = 254 nm) and acetonitrile/water gradient .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR or LC-MS .
Example : HPLC revealed a 2% impurity in initial batches, traced to incomplete acetamide coupling; optimizing reaction time resolved this .
What derivatization strategies enhance bioactivity while maintaining structural core integrity?
Advanced Research Question
- Sulfanyl group modification : Replace with selenyl or methylsulfonyl to modulate electron-withdrawing effects .
- Trimethylphenyl substitution : Introduce halogenated or methoxy groups to enhance target affinity .
- Pyridinylmethyl optimization : Replace with quinolinyl or isoquinolinyl for improved pharmacokinetics .
Case study : A chloro-substituted analog showed 3-fold higher enzyme inhibition due to enhanced hydrophobic interactions .
How can mechanistic studies elucidate its role in biochemical pathways?
Advanced Research Question
- Metabolomic profiling : Use UPLC-QTOF-MS to identify metabolites in hepatic microsomes .
- Transcriptomics : RNA-seq of treated cell lines to map differentially expressed genes .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina .
Example : Docking studies predicted strong hydrogen bonding between the sulfanyl group and ATP-binding pockets in kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
